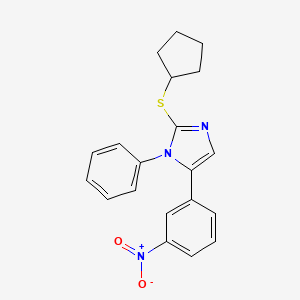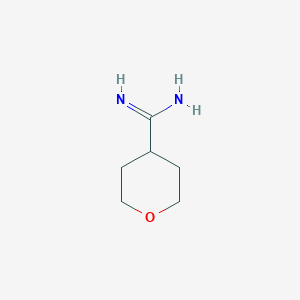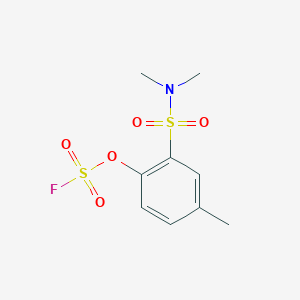![molecular formula C13H10F3N3O3S2 B2581002 Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate CAS No. 339013-90-0](/img/structure/B2581002.png)
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate is a highly specialized organic compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structure, which includes a trifluoromethyl group and a thiadiazole ring, makes it an interesting subject for scientific exploration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate typically involves a multi-step organic reaction process:
Synthesis of the Intermediate: : The initial step might include the formation of a benzenecarboxylate derivative through a Friedel-Crafts acylation, using appropriate acid chlorides and AlCl3 as a catalyst.
Formation of the Thiadiazole Ring: : This involves the cyclization of precursors like thiosemicarbazide with trifluoroacetic anhydride, forming the thiadiazole ring.
Final Coupling Reaction: : The final coupling involves linking the intermediate benzenecarboxylate with the thiadiazole compound under conditions that might include base catalysis or the use of coupling agents like EDCI and DMAP.
Industrial Production Methods
Industrially, this compound can be produced in large quantities by scaling up the laboratory synthesis procedures, involving larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: : The compound can be reduced using suitable reducing agents like LiAlH4, particularly affecting the ketone group in the benzenecarboxylate part.
Substitution: : Nucleophilic substitution reactions can occur, especially at the halogenated sites on the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions to effect substitutions.
Major Products
Major products depend on the specific reactions, including oxidized derivatives, reduced alcohols, or substituted amino-thiadiazole compounds.
Aplicaciones Científicas De Investigación
Chemistry
It serves as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups which are significant in medicinal chemistry for enhancing drug properties.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties due to the presence of the thiadiazole ring.
Medicine
In pharmacology, it is researched for potential anti-inflammatory and anticancer activities, targeting specific enzymes and proteins in biological pathways.
Industry
In industry, it is utilized in the synthesis of specialty chemicals and polymers, contributing to materials science advancements.
Mecanismo De Acción
The compound’s mechanism of action varies with its application:
Biological Targets: : It interacts with microbial cell membranes, disrupting their functions in antimicrobial applications.
Pathways: : In anti-inflammatory research, it targets cyclooxygenase enzymes, inhibiting their activity and thus reducing inflammation.
Molecular Interactions: : In medicinal chemistry, it binds to specific protein receptors, affecting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzoate: : Similar structure but with subtle differences in the ester group.
2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate: : Similar structure without the methyl group.
Uniqueness
What sets Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate apart is its unique trifluoromethyl-thiadiazole combination, which imparts unique physicochemical properties and biological activities compared to its analogs.
To summarize: : This compound's synthesis, diverse reactions, and broad-ranging applications make it a fascinating subject for scientific inquiry and industrial application. Its uniqueness lies in its structural elements, driving its distinct reactivity and potential benefits in various fields.
Propiedades
IUPAC Name |
methyl 2-[2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S2/c1-22-10(21)7-4-2-3-5-8(7)23-6-9(20)17-12-19-18-11(24-12)13(14,15)16/h2-5H,6H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAIZPLLMRKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride](/img/structure/B2580922.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2580928.png)



![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2580935.png)
![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)


![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
